molecular formula C10H15ClN2 B2684694 5-(Chloromethyl)-1-cyclohexylpyrazole CAS No. 2305251-56-1

5-(Chloromethyl)-1-cyclohexylpyrazole

Cat. No.: B2684694
CAS No.: 2305251-56-1
M. Wt: 198.69
InChI Key: DLLINTSIVLCUQZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-cyclohexylpyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a chloromethyl group at the 5-position and a cyclohexyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-cyclohexylpyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexyl-substituted hydrazine with a chloromethyl ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-cyclohexylpyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced form of the compound.

Scientific Research Applications

5-(Chloromethyl)-1-cyclohexylpyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-cyclohexylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclohexyl group provides hydrophobic interactions that enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)furfural: A compound with a similar chloromethyl group but a different heterocyclic ring.

    1-Cyclohexyl-3-methylpyrazole: A pyrazole derivative with a cyclohexyl group but different substitution patterns.

Uniqueness

5-(Chloromethyl)-1-cyclohexylpyrazole is unique due to the combination of its chloromethyl and cyclohexyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions and properties.

Properties

IUPAC Name

5-(chloromethyl)-1-cyclohexylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c11-8-10-6-7-12-13(10)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLINTSIVLCUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CC=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305251-56-1
Record name 5-(chloromethyl)-1-cyclohexyl-1H-pyrazole
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